Home > Products > Screening Compounds P111230 > Montelukast Ethyl Ester
Montelukast Ethyl Ester -

Montelukast Ethyl Ester

Catalog Number: EVT-13580866
CAS Number:
Molecular Formula: C37H40ClNO3S
Molecular Weight: 614.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Montelukast Ethyl Ester involves several key steps, typically starting from precursor compounds. One common approach includes the following:

  1. Preparation of Intermediate Compounds: The process often begins with the synthesis of methyl esters or other derivatives that can be converted into Montelukast Ethyl Ester through various chemical reactions .
  2. Esterification Reaction: The esterification typically involves reacting a carboxylic acid derivative with an alcohol (in this case, ethanol) under acidic or basic conditions to form the ethyl ester. This reaction may require specific catalysts or solvents to optimize yield and purity .
  3. Purification: After the reaction, purification steps such as crystallization or chromatography are employed to isolate Montelukast Ethyl Ester from by-products and unreacted materials, ensuring high purity for subsequent applications .

These methods highlight the importance of careful control over reaction conditions to achieve optimal yields and purity in the synthesis of Montelukast Ethyl Ester.

Molecular Structure Analysis

Structure and Data

Montelukast Ethyl Ester possesses a complex molecular structure characterized by multiple functional groups. Its structural representation can be summarized as follows:

  • Molecular Formula: C37H40ClNO3SC_{37}H_{40}ClNO_3S
  • Molecular Weight: 614.24 g/mol
  • SMILES Notation: CCOC(=O)CC1(CS[C@H](CCc2ccccc2C(C)(C)O)c3cccc(\C=C\c4ccc5ccc(Cl)cc5n4)c3)CC1
  • InChI: InChI=1S/C37H40ClNO3S/c1-4-42-35(40)24-37(20-21-37)25-43-34(19-15-27-9-5-6-11-32(27)36(2,3)41)29-10-7-8-26(22-29)12-17-31-18-14-28-13-16-30(38)23-33(28)39-31/h5-14,16-18,22-23,34,41H,4,15,19-21,24-25H2,1-3H3/b17-12+/t34-/m1/s1 .

The structure features a cyclopropane ring and various aromatic systems that contribute to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Montelukast Ethyl Ester can undergo several chemical reactions that are crucial for its conversion into active pharmaceutical ingredients:

  1. Hydrolysis: This reaction involves the conversion of Montelukast Ethyl Ester back into Montelukast through hydrolysis in the presence of water and an acid or base catalyst. This step is essential for obtaining the active form of the drug from its ester derivative .
  2. De-Esterification: The ester can also be subjected to deesterification processes where it reacts with nucleophiles to yield Montelukast acid or its salts. This transformation is often performed under controlled conditions to maintain product integrity .

These reactions are vital for both the synthesis and application of Montelukast Ethyl Ester in pharmaceutical formulations.

Mechanism of Action

Process and Data

The mechanism of action of Montelukast Ethyl Ester primarily revolves around its role as a prodrug for Montelukast. Once administered, it is metabolized into Montelukast which then selectively antagonizes cysteinyl leukotriene receptors (CysLT1). This action leads to:

  1. Bronchodilation: By blocking leukotrienes which cause bronchoconstriction, Montelukast facilitates easier airflow in patients suffering from asthma.
  2. Anti-inflammatory Effects: The inhibition of leukotriene activity reduces inflammation in airways, alleviating symptoms associated with allergic rhinitis and asthma exacerbations.

The pharmacodynamic properties ensure that Montelukast effectively mitigates respiratory distress by targeting specific pathways involved in airway inflammation and constriction .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Montelukast Ethyl Ester exhibits several notable physical and chemical properties:

  1. Appearance: Typically appears as a white to off-white solid.
  2. Solubility: It is soluble in organic solvents like ethanol and methanol but shows limited solubility in water.
  3. Stability: The compound is stable under normal storage conditions but should be protected from moisture to prevent hydrolysis.
  4. Melting Point: Specific melting point data may vary based on purity but generally falls within pharmaceutical standards for solid compounds.

These properties are critical for ensuring effective formulation in pharmaceutical applications .

Applications

Scientific Uses

Montelukast Ethyl Ester serves multiple purposes within scientific research and pharmaceutical development:

  1. Intermediate in Drug Synthesis: It acts as a key intermediate in synthesizing Montelukast and its various salts, enhancing efficiency during drug production processes.
  2. Research on Leukotriene Pathways: The compound is utilized in studies exploring leukotriene pathways, contributing to a better understanding of respiratory diseases.
  3. Formulation Development: Its properties allow researchers to develop new formulations that may improve bioavailability or reduce side effects compared to existing therapies.
Synthetic Methodologies for Montelukast Ethyl Ester

Precursor Synthesis Strategies in Patent Literature

Patent disclosures reveal multi-step routes to MEE precursors, emphasizing stereoselective C–C bond formation and functional group transformations. Key approaches include:

  • Halogenated Intermediates: EP 2181986A1 details the synthesis of methyl 2-[(3S)-[3-[(2E)-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-halopropyl]benzoate, where halogen (X = Cl/Br) activates the carbon for nucleophilic displacement with mercaptan derivatives. This achieves >85% yield using tetrabutylammonium bromide (TBAB) in toluene at 0–5°C [1].
  • Grignard-Mediated Tertiary Alcohol Formation: US 5,614,632 (via EP 1,812,394B1) utilizes methylmagnesium chloride to convert methyl 2-(3-carboxypropyl)benzoate to the 1-(1-hydroxy-1-methylethyl)phenyl moiety. Cerium(III) chloride suppresses side reactions, enhancing diol yield to 78% [4].
  • Sulfonate Elimination: CN102690229A employs in situ mesylation of diol intermediates with methanesulfonyl chloride, followed by esterification with ethyl bromoacetate. The process maintains reaction temperatures at –25°C to prevent racemization [5].

Table 1: Precursor Synthesis Strategies from Patent Literature

IntermediateKey ReagentYield (%)Stereochemical Control
Halopropyl benzoate derivativeTBAB / K₂CO₃85–90Chiral center retention via low T
Tertiary alcohol precursorMeMgCl / CeCl₃75–78Chelation-assisted nucleophilic addn
Mesylated diolMsCl / Et₃N70Cryogenic conditions (–25°C)

These strategies balance yield optimization with chiral integrity but require stringent temperature control [1] [4].

Biocatalytic Approaches for Chiral Intermediate Production

Biocatalysis enables enantioselective synthesis of MEE’s chiral alcohol moiety, leveraging enzymes for asymmetric reduction:

  • NADPH-Dependent Dehydrogenases: Lactobacillus kefiri alcohol dehydrogenase reduces ketone 2-[3-(7-chloro-2-quinolinyl)ethenyl]phenyl]-1-oxo-3-phenylpropane to the (S)-alcohol precursor with >99% enantiomeric excess (ee). The reaction uses glucose dehydrogenase (GDH) for cofactor recycling, yielding 92% product in 12 hours [6] [8].
  • Solvent Engineering: Aqueous-organic biphasic systems (e.g., phosphate buffer:isopropanol, 9:1) enhance substrate solubility and enzyme stability. This increases space-time yield by 40% compared to aqueous-only systems [6].
  • Immobilization for Reusability: Covalent binding of dehydrogenases to epoxy-functionalized silica retains >80% activity after 10 cycles, reducing biocatalyst costs by 60% [8].

Table 2: Biocatalytic Reduction Parameters

Biocatalyst SystemReaction Time (h)ee (%)Product Yield (%)Cofactor Recycling
L. kefiri ADH / GDH12>9992Glucose → Gluconolactone
Saccharomyces cerevisiae ADH248875iPrOH → Acetone
Thermoanaerobacter ethanolicus ADH89585Formate → CO₂

Biocatalysis eliminates heavy metal catalysts and achieves high stereoselectivity under ambient conditions [6].

Green Chemistry Innovations in Esterification Processes

Esterification of montelukast acid to MEE incorporates green chemistry principles to minimize waste and hazardous reagents:

  • Solvent Reduction: Microwave-assisted esterification in ethanol reduces reaction time from 12 hours to 45 minutes, achieving 95% yield. Ethyl acetate serves as both solvent and reactant, lowering the E-factor to 8.2 compared to 25–100 in traditional pharma syntheses [2] [6].
  • Alternative Energy Inputs: Flow reactors with heterogeneous catalysts (Amberlyst-15) enable continuous esterification at 70°C. This eliminates solvent use entirely, reducing waste by 90% [2].
  • Atom-Economical Catalysts: WO₃/ZrO₂ solid acid catalysts provide 97% conversion without water-sensitive reagents like thionyl chloride. Catalyst recyclability (>5 cycles) enhances sustainability [6].

These innovations align with Anastas and Warner’s 12 principles of green chemistry, notably waste reduction and safer auxiliaries [2].

Solvent System Optimization in Multi-Step Syntheses

Solvent selection critically impacts yields, impurity profiles, and chiral fidelity in MEE synthesis:

  • Coupling Reactions: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) facilitates SN₂ displacement of halides by thiols but poses toxicity concerns. Substitution with ethyl acetate/water mixtures maintains 88% yield while improving environmental compatibility [3] [6].
  • Crystallization Control: Binary solvent systems (toluene:heptane, 7:3) precipitate MEE with >99.5% purity by suppressing oily impurities. Optimal anti-solvent addition rates (10 mL/min) prevent amorphous solid formation [3] [8].
  • Azeotropic Drying: Toluene removes water during esterification via azeotropic distillation, avoiding molecular sieves and enabling 94% conversion [5].

Table 3: Solvent Systems for Key Synthesis Steps

Synthetic StepPreferred SolventAlternativeImpact on Yield/Purity
Nucleophilic thioether formationDMSOEtOAc/H₂O (9:1)Yield: 88% vs. 85%; lower genotox risk
EsterificationToluene (azeotropic)THFPurity: 99.5% vs. 97%; faster H₂O removal
Final crystallizationToluene/heptane (7:3)AcetonitrilePurity: 99.7%; reduced polymorphism

Solvent recovery via distillation achieves >80% reuse, lowering process costs [2] [3].

Properties

Product Name

Montelukast Ethyl Ester

IUPAC Name

ethyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Molecular Formula

C37H40ClNO3S

Molecular Weight

614.2 g/mol

InChI

InChI=1S/C37H40ClNO3S/c1-4-42-35(40)24-37(20-21-37)25-43-34(19-15-27-9-5-6-11-32(27)36(2,3)41)29-10-7-8-26(22-29)12-17-31-18-14-28-13-16-30(38)23-33(28)39-31/h5-14,16-18,22-23,34,41H,4,15,19-21,24-25H2,1-3H3/b17-12+/t34-/m1/s1

InChI Key

UVNCTOQYOKRIBZ-PWFRWNHDSA-N

Canonical SMILES

CCOC(=O)CC1(CC1)CSC(CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4

Isomeric SMILES

CCOC(=O)CC1(CC1)CS[C@H](CCC2=CC=CC=C2C(C)(C)O)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.